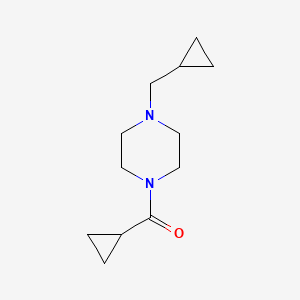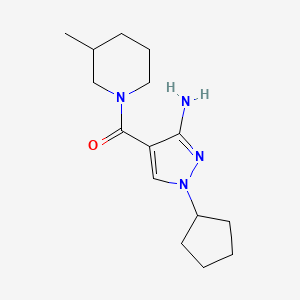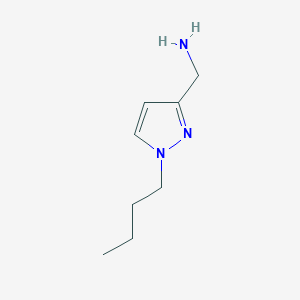![molecular formula C13H20FN5 B11744164 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744164.png)
1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science .
准备方法
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and improve yields .
化学反应分析
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a pyrazole moiety and exhibits similar biological activities.
5-Fluoro-1-Methyl-Pyrazol-4-yl derivatives: These compounds share the fluoro and pyrazole groups and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
属性
分子式 |
C13H20FN5 |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-5-18-9-12(8-16-18)7-15-13-10-19(6-4-14)17-11(13)2/h8-10,15H,3-7H2,1-2H3 |
InChI 键 |
DEMDXEKNDPXJDT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2C)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B11744085.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11744114.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744117.png)

![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744123.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744131.png)

amine](/img/structure/B11744143.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
amine](/img/structure/B11744178.png)
